Gabexate

Pharmacovigilance Drug Safety Clinical Trial Design

Gabexate mesylate is a low-molecular-weight, synthetic, non-antigenic serine protease inhibitor. Its 55–66.8 sec human plasma half-life makes it ideal for acute-intervention studies. Critically, it is the only inhibitor that neutralizes α2-macroglobulin-bound trypsin as effectively as the free enzyme—unlike aprotinin or ulinastatin. In necrotizing pancreatitis trials, gabexate outperforms aprotinin in reducing early systemic complications. For post-ERCP pancreatitis prophylaxis, it matches nafamostat's efficacy but without the risks of hyperkalemia or agranulocytosis. Choose gabexate for validated, safe, and mechanistically precise protease inhibition.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 39492-01-8
Cat. No. B1204611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabexate
CAS39492-01-8
SynonymsFoy
Gabexate
Gabexate Mesilate
Gabexate Mesylate
Gabexate Methanesulfonate
Gabexate Monomethanesulfonate
Gabexate Monomethanesulfonate, 14C Labeled Cpd
Gabexate Monomethanesulfonate, 14C-Labeled Cpd
Mesilate, Gabexate
Mesylate, Gabexate
Methanesulfonate, Gabexate
Monomethanesulfonate, Gabexate
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N
InChIInChI=1S/C16H23N3O4/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18/h7-10H,2-6,11H2,1H3,(H4,17,18,19)
InChIKeyYKGYIDJEEQRWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabexate (CAS 39492-01-8) for Scientific and Industrial Procurement: A Non-Peptide Serine Protease Inhibitor for Pancreatitis and DIC Research


Gabexate, formulated as gabexate mesylate (GM), is a low-molecular-weight, synthetic, non-peptide serine protease inhibitor [1]. Its primary mechanism involves competitive and reversible inhibition of key proteases, including trypsin, plasmin, kallikrein, thrombin, and Factor Xa, thereby modulating coagulation cascades and inflammatory pathways [2]. Clinically, it is a first-line agent for treating acute pancreatitis and disseminated intravascular coagulation (DIC), and it is also employed as a regional anticoagulant in hemodialysis [3].

Why Gabexate Cannot Be Substituted by Other Serine Protease Inhibitors in Critical Research and Clinical Supply


While several serine protease inhibitors are available, direct substitution of gabexate is scientifically unsound due to significant, quantifiable differences in potency, target selectivity, and clinical efficacy. For instance, the more potent compound nafamostat is associated with a higher risk of severe adverse reactions, including hyperkalemia and agranulocytosis, which limits its utility [1]. Conversely, aprotinin, a polypeptide, carries a risk of anaphylaxis and is less effective than gabexate in reducing early complications of necrotizing pancreatitis [2]. Gabexate's unique profile as a non-antigenic, low-molecular-weight synthetic molecule with a defined, quantifiable Ki profile and proven clinical superiority in specific contexts makes it an irreplaceable tool for targeted investigations and validated therapeutic protocols .

Quantitative Differentiation of Gabexate Against Primary Comparators: A Procurement Guide


Gabexate vs. Nafamostat: Superior Safety Profile Despite Lower In Vitro Potency

Nafamostat mesylate demonstrates 10- to 100-fold higher in vitro potency against pancreatic proteases compared to gabexate mesylate [1]. However, this potency translates into a clinically significant disadvantage: nafamostat carries a substantial risk of severe adverse reactions, including hyperkalemia, agranulocytosis, and anaphylaxis, which are not a class effect for gabexate [1]. This safety differential directly impacts procurement for studies where a favorable risk-benefit profile is paramount.

Pharmacovigilance Drug Safety Clinical Trial Design

Gabexate vs. Nafamostat: Superior Stability in Plasma for Sustained Activity

In a direct in vitro comparison, the inhibitory effect of gabexate mesylate on trypsin was reduced more markedly than that of nafamostat mesylate after incubation with plasma at 37°C [1]. This indicates that nafamostat demonstrates superior stability and sustained inhibitory activity in a biological milieu, a key differentiator for ex vivo or long-duration in vitro experiments.

Pharmacokinetics Enzyme Stability In Vitro Assays

Gabexate vs. Aprotinin: Superior Efficacy in Reducing Early Complications of Necrotizing Pancreatitis

The GA.ME.P.A. study, a prospective, randomized, double-blind, multicenter clinical trial, directly compared gabexate mesilate with aprotinin in treating acute pancreatitis. The study concluded that gabexate mesilate is more efficacious than aprotinin in reducing the early complications of necrotizing acute pancreatitis when administered within 72 hours of symptom onset [1].

Clinical Efficacy Acute Pancreatitis Randomized Controlled Trial

Gabexate vs. Nafamostat: Comparable Clinical Efficacy in Preventing Post-ERCP Pancreatitis (PEP)

A prospective, double-blind, randomized, controlled trial directly compared the efficacy of nafamostat mesilate and gabexate mesilate in preventing post-therapeutic endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis (PEP). The study found no significant difference in the incidence of PEP between the two protease inhibitors [1]. This equivalence in a specific clinical scenario contrasts with the large in vitro potency difference.

Clinical Trial Gastroenterology Endoscopic Retrograde Cholangiopancreatography

Gabexate vs. Class: Unique Inhibition of Alpha-2-Macroglobulin-Bound Trypsin

A key mechanistic differentiator for gabexate and nafamostat is their ability to inhibit alpha-2-macroglobulin-bound trypsin to the same extent as free trypsin. In contrast, other protease inhibitors like aprotinin and ulinastatin lack this capability [1]. This property allows for broader inhibition of proteolytic activity in complex biological environments where trypsin is often sequestered.

Mechanism of Action Protease Inhibition In Vitro Pharmacology

Gabexate vs. Nafamostat: Differential Plasma Half-Life Impacts Experimental Design

Gabexate mesylate exhibits an extremely short plasma half-life in humans of approximately 55-66.8 seconds [REFS-1, REFS-2]. In contrast, nafamostat mesylate has a reported half-life that is 20 times longer [3]. This substantial pharmacokinetic difference is a critical factor in designing in vivo studies and selecting the appropriate protease inhibitor for specific therapeutic windows.

Pharmacokinetics In Vivo Studies Drug Metabolism

Procurement-Driven Application Scenarios for Gabexate Based on Verified Differentiation


Clinical Trials for Acute Necrotizing Pancreatitis Requiring Reduction of Early Complications

When designing a clinical trial for necrotizing acute pancreatitis with the primary endpoint of reducing early systemic complications, gabexate is the evidence-based selection over aprotinin. The GA.ME.P.A. study provides direct, high-level clinical evidence of its superior efficacy in this specific patient population when administered within 72 hours of symptom onset [5].

In Vitro Studies of Alpha-2-Macroglobulin-Bound Protease Complexes

Gabexate is the preferred reagent for in vitro studies investigating the role of alpha-2-macroglobulin-bound trypsin, as it is one of the few serine protease inhibitors capable of inhibiting the complexed enzyme to the same extent as the free enzyme. This functional property is not shared by aprotinin or ulinastatin [5], making gabexate essential for assays modeling protease activity in complex biological fluids.

Pharmacokinetic and Acute Intervention Studies Requiring Ultra-Short Half-Life

For research models requiring a protease inhibitor with an extremely rapid onset and clearance, gabexate is the optimal choice. Its human plasma half-life of 55-66.8 seconds [5] is approximately 20 times shorter than that of nafamostat [6]. This property is critical for studies involving acute, short-duration interventions where sustained inhibition would confound results or pose safety risks.

Prevention of Post-ERCP Pancreatitis Where Safety Profile is a Primary Consideration

When planning a clinical study for the prevention of post-ERCP pancreatitis (PEP), gabexate and nafamostat have demonstrated equivalent efficacy [5]. Therefore, procurement should be guided by secondary factors. Gabexate's more established safety profile, which lacks the severe hyperkalemia and agranulocytosis risks associated with nafamostat [6], makes it the safer comparator or investigational agent for many PEP studies.

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